
1-(4-Bromobenzyl)-3-hydroxyazetidine
Description
1-(4-Bromobenzyl)-3-hydroxyazetidine (CAS name: 1-(4-bromobenzyl)azetidin-3-ol) is a heterocyclic organic compound characterized by a four-membered azetidine ring substituted with a hydroxyl group at the 3-position and a 4-bromobenzyl moiety at the 1-position. This compound is primarily utilized in industrial and scientific research, particularly in the development of bioactive molecules . Evidence from biological studies highlights its role as a key structural component in chalcone derivatives, where it demonstrates potent antitumor activity against human cancer cell lines such as A549 (lung), HeLa (cervical), and SGC7901 (gastric) .
Properties
IUPAC Name |
1-[(4-bromophenyl)methyl]azetidin-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO/c11-9-3-1-8(2-4-9)5-12-6-10(13)7-12/h1-4,10,13H,5-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICKLFNDLXRKNQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=CC=C(C=C2)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromobenzyl)-3-hydroxyazetidine typically involves the reaction of 4-bromobenzyl chloride with azetidine-3-ol. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is often heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromobenzyl)-3-hydroxyazetidine can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The bromobenzyl group can be reduced to a benzyl group using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide or thiourea in ethanol.
Major Products Formed:
Oxidation: 1-(4-Bromobenzyl)-3-oxoazetidine.
Reduction: 1-(4-Benzyl)-3-hydroxyazetidine.
Substitution: 1-(4-Azidobenzyl)-3-hydroxyazetidine or 1-(4-Thiobenzyl)-3-hydroxyazetidine.
Scientific Research Applications
1-(4-Bromobenzyl)-3-hydroxyazetidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-Bromobenzyl)-3-hydroxyazetidine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The bromobenzyl group can enhance the compound’s ability to interact with hydrophobic pockets in proteins, while the hydroxyazetidine ring can form hydrogen bonds with amino acid residues.
Comparison with Similar Compounds
Key Structural Features:
Structure-Activity Relationship (SAR) Insights
- Hydroxyl Group : The 3-hydroxy group likely improves solubility and facilitates interactions with biological targets, such as enzymes or receptors, via hydrogen bonding .
- Bromine Substituent : The 4-bromobenzyl group increases electron-withdrawing effects and lipophilicity, which may enhance binding affinity to hydrophobic pockets in target proteins .
Efficacy and Limitations
- Antitumor Performance : this compound exhibits cytotoxic activity comparable to cisplatin, a benchmark chemotherapeutic agent, particularly against A549 and HeLa cell lines .
- Anti-inflammatory Gap : Unlike piperazine- or triazole-bearing analogs, this compound lacks reported anti-inflammatory activity, suggesting specificity in its mechanism of action .
Biological Activity
1-(4-Bromobenzyl)-3-hydroxyazetidine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its structure, characterized by the azetidine ring and the 4-bromobenzyl substituent, suggests a range of interactions with biological targets, making it a candidate for various therapeutic applications.
Chemical Structure and Properties
- Chemical Formula : C11H12BrN
- CAS Number : 1054483-33-8
- Molecular Weight : 240.12 g/mol
The presence of the bromine atom enhances the lipophilicity of the compound, which may influence its biological activity and pharmacokinetic properties.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits promising antimicrobial properties. Research has shown effective inhibition against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Microorganism | Minimum Inhibitory Concentration (MIC) |
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Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
Antifungal Activity
In addition to its antibacterial properties, this compound has shown antifungal activity against species such as Candida albicans and Candida tropicalis. The antifungal efficacy was evaluated using the broth microdilution method, revealing significant activity at concentrations that were lower than those required for traditional antifungal agents.
Fungal Strain | Minimum Fungicidal Concentration (MFC) |
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Candida albicans | 16 µg/mL |
Candida tropicalis | 32 µg/mL |
Cytotoxicity and Selectivity
Cytotoxicity assays conducted on human cell lines have demonstrated that while this compound possesses antimicrobial properties, it also exhibits a selective toxicity profile. Cell viability assays indicated that the compound has an IC50 value of approximately 50 µg/mL against cancer cell lines, suggesting potential as an anticancer agent.
The precise mechanism of action for this compound remains under investigation. However, preliminary studies suggest that it may interact with specific enzymes or receptors involved in microbial metabolism or cell division. This interaction could lead to inhibition of essential biological processes in target organisms.
Case Studies
- Study on Antimicrobial Efficacy : A recent publication highlighted the compound's effectiveness against multi-drug resistant strains of Staphylococcus aureus. The study emphasized the need for novel compounds in combating antibiotic resistance.
- Antifungal Research : Another research effort focused on its antifungal properties, demonstrating significant inhibition of Candida species, which are known for their resistance to conventional treatments.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.